N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
N-[(2E)-6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a benzothiazole-thiophene hybrid compound characterized by a 6-chloro-3-ethyl-substituted benzothiazol-2-ylidene core conjugated to a thiophene-2-carboxamide moiety. The ethyl and chloro substituents likely influence electronic properties and steric interactions, modulating binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRIGXZOQUJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation reaction of 6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazole with thiophene-2-carboxylic acid under specific conditions . The reaction may require catalysts and solvents to facilitate the process, such as phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Type: The target compound’s 6-chloro and 3-ethyl groups contrast with analogs bearing sulfonamide (e.g., ) or piperidine (e.g., ) moieties.
- Synthetic Yields: Analogs like 4g (70% yield) and compound 21 (60% yield, ) highlight the influence of reaction conditions (e.g., ethanol as solvent) on efficiency compared to the target’s unreported synthesis.
Crystallographic and Hydrogen-Bonding Comparisons
The crystal structure of 4-methoxy-N-[6-methylbenzothiazol-2-ylidene]benzenesulfonamide () reveals stabilization via N–H···N and C–H···O hydrogen bonds, forming R₂²(8) motifs. π-π interactions between benzothiazole and benzene rings (3.954 Å) further stabilize packing. In contrast, the target compound’s thiophene-carboxamide group may engage in weaker hydrogen bonding (e.g., N–H···O/S) due to the absence of sulfonamide’s strong hydrogen-bond acceptors. Similar π-π stacking distances (~3.4–4.0 Å) are expected, given the planar benzothiazole-thiophene system.
Pharmacological and Physicochemical Profiles
- Solubility : Piperidine-containing analogs (e.g., 42–47, ) exhibit improved aqueous solubility due to protonatable amines, whereas the target’s ethyl and chloro groups may reduce solubility.
- Enzyme Inhibition : Sulfonamide derivatives () show 11β-HSD1 inhibition, suggesting the target’s carboxamide group could mimic this activity if aligned with catalytic sites.
- Synthetic Routes : Palladium-catalyzed methods (e.g., ) offer regioselectivity advantages over classical condensation reactions used for benzothiazole derivatives.
Research Findings and Data Gaps
While the target compound’s exact bioactivity remains uncharacterized, extrapolation from analogs suggests:
- Anticancer Potential: Thiazolidinone derivatives (e.g., 4g, ) inhibit cancer cell proliferation, implying the target’s benzothiazole-thiophene core may share similar mechanisms.
- Metabolic Stability : Ethyl and chloro substituents may prolong half-life compared to methyl or methoxy groups due to reduced oxidative metabolism.
- Crystallography Needs : Direct crystal data for the target compound are required to validate hypothesized packing interactions.
Biological Activity
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives. The process often includes reactions such as acylation and cyclization to form the final product.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzothiazole and thiophene exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds were determined through standard broth microdilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| N-[...] | P. aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against several cancer cell lines. For example, studies reported that this compound exhibited cytotoxic effects on human myelogenous leukemia K562 cells with an IC50 value indicating significant cell growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| HeLa | 20 |
| A549 | 25 |
The biological activity of this compound is believed to involve the inhibition of key metabolic pathways within microbial and cancer cells. For instance, in K562 cells, the compound was found to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to an accumulation of IMP and a decrease in GTP levels. This mechanism highlights its potential as a therapeutic agent in targeting nucleotide synthesis pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Chilean Chemical Society explored various benzothiazole derivatives for their antimicrobial properties. Among these derivatives, N-[...] showed promising results against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Research conducted at a university laboratory found that N-[...] demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the differential expression of metabolic enzymes involved in drug activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
